molecular formula C15H22BrN3O2 B2369977 5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2415524-37-5

5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2369977
CAS No.: 2415524-37-5
M. Wt: 356.264
InChI Key: PLZFAQZEXLEWLX-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves the reaction of 5-bromo-2-hydroxypyrimidine with 1-(oxolan-2-ylmethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c16-13-7-17-15(18-8-13)21-11-12-3-1-5-19(9-12)10-14-4-2-6-20-14/h7-8,12,14H,1-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZFAQZEXLEWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCCO2)COC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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